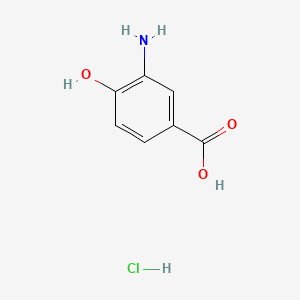

3-Amino-4-hydroxybenzoic acid hydrochloride

Description

Properties

IUPAC Name |

3-amino-4-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQWETPIAIQHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657009 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571-65-9 | |

| Record name | 3-Amino-4-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-4-hydroxybenzoic acid hydrochloride involves several steps:

Reduction: The 3-nitro-4-hydroxybenzoic acid is dissolved in water and adjusted with an inorganic base solution.

Purification: The this compound is dissolved in water, adjusted with an inorganic base solution, concentrated, and cooled to 0 to 5°C for precipitation.

Industrial Production Methods: Industrial production methods for this compound typically involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Amino-4-hydroxybenzoic acid hydrochloride can undergo oxidation reactions to form various derivatives.

Reduction: The compound can be reduced to form 3-amino-4-hydroxybenzaldehyde.

Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed:

Oxidation: Various oxidized derivatives of 3-amino-4-hydroxybenzoic acid.

Reduction: 3-amino-4-hydroxybenzaldehyde.

Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-Amino-4-hydroxybenzoic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties facilitate the development of drugs with enhanced biological activity.

- Drug Synthesis : The compound is integral in the synthesis of polybenzoxazole ordered polymers, which are used in high-performance materials for medical applications. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for drug delivery systems and biomedical devices .

- Biochemical Studies : this compound is employed in biochemical research to understand biological processes and develop new therapeutic agents. Its role in synthesizing compounds with biological activity supports advancements in drug discovery .

Organic Synthesis

The compound acts as a fundamental building block in organic synthesis, allowing chemists to construct complex molecules for various applications.

- Versatile Intermediate : It is utilized in the production of dyes and pigments, where its structure influences the coloration and properties of final products. This application highlights its relevance in industries focused on colorants .

- Microbial Production : Recent studies have explored the microbial production of this compound from glucose using genetically engineered strains of Corynebacterium glutamicum. This method not only provides a sustainable source but also enhances the yield and efficiency of production .

Metabolic Engineering

Research has demonstrated that manipulating metabolic pathways can significantly enhance the production of this compound.

- Oxygen Limitation Studies : A study showed that reducing dissolved oxygen levels during fermentation increased the specific productivity of 3-Amino-4-hydroxybenzoic acid by eightfold compared to aerobic conditions. This finding suggests that optimizing environmental conditions can lead to more efficient production methods .

Table 1: Comparison of Production Methods for this compound

| Method | Yield (%) | Conditions | Key Findings |

|---|---|---|---|

| Traditional Synthesis | 70-80 | Nitroreduction with iron | Low yield; high environmental impact |

| Optimized Catalytic Method | >90 | Pressure reduction at 95-100°C | High quality; environmentally friendly |

| Microbial Fermentation | Variable | Oxygen limitation | Increased yield under low oxygen conditions |

Case Study: Enhanced Production via Metabolic Engineering

A notable case involved engineering Corynebacterium glutamicum to optimize metabolic pathways for increased production of this compound under low dissolved oxygen conditions. The study revealed significant shifts in metabolic profiles, leading to higher concentrations of the desired product while minimizing by-products .

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a Bronsted acid , donating a proton to acceptor molecules . The compound can also function as a Bronsted base , accepting a proton from donor molecules . These interactions play a crucial role in its biological and chemical activities.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Solubility : Enhanced water solubility due to the hydrochloride salt formation compared to the free acid (CAS 1571-72-8) .

- Storage : Stable at room temperature .

Comparison with Structural Analogs

Table 1: Key Properties of this compound and Similar Compounds

Structural and Functional Differences

Positional Isomerism: 3-Amino-4-hydroxybenzoic acid HCl vs. 3-Amino-5-hydroxybenzoic acid HCl: The hydroxyl group’s position (C4 vs. C5) alters electronic distribution and hydrogen bonding capacity, impacting solubility and reactivity. The C4-OH in the target compound may enhance intermolecular interactions in crystalline forms .

Substituent Effects: Propoxy Group (3-Amino-4-propoxybenzoic acid HCl): Replacing -OH with -OCH₂CH₂CH₃ increases lipophilicity, making it more suitable for membrane permeability studies . Boronic Acid (3-Amino-4-Chlorobenzeneboronic acid HCl): The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .

Chiral Centers: (R)-4-Amino-3-phenylbutyric acid HCl contains a chiral center, making it valuable for asymmetric synthesis, whereas the target compound is achiral .

Biological Activity

3-Amino-4-hydroxybenzoic acid hydrochloride (commonly referred to as 3,4-AHBA) is a compound that has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its diverse biological activities. This article explores the biological activity of 3,4-AHBA, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group attached to a benzene ring. This unique structure contributes to its solubility and reactivity in biological systems. The compound is often synthesized from various precursors through chemical processes involving halogenation and nitration .

Therapeutic Applications

1. Anti-fibrotic Activity

Recent studies have demonstrated that 3,4-AHBA exhibits significant anti-fibrotic properties. In a mouse model of non-alcoholic steatohepatitis (NASH), treatment with 3,4-AHBA resulted in a notable reduction in liver fibrosis markers. Specifically, it inhibited the activity of soluble epoxy hydrolase, which plays a role in lipid metabolism and endothelial nitric oxide synthase activity. The compound was shown to attenuate liver weight increase and alkaline phosphatase levels, suggesting its potential as a therapeutic agent for liver diseases .

2. Antibacterial Properties

Research has also indicated that 3,4-AHBA possesses antibacterial activity. It was tested against various bacterial strains, including Escherichia coli and methicillin-sensitive Staphylococcus aureus (MSSA). The minimum inhibitory concentration (MIC) values indicated moderate antibacterial effects, particularly against MSSA. However, it showed limited efficacy against methicillin-resistant strains .

The biological activity of 3,4-AHBA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific phosphatases involved in lipid metabolism, thereby influencing metabolic pathways related to fibrosis and inflammation.

- Antimicrobial Action : Its structural components allow it to interact with bacterial cell membranes, disrupting their integrity and function.

Case Studies

Case Study 1: NASH Model

In a controlled study involving mice induced with NASH through high-fat diets and streptozotocin administration, the administration of 3,4-AHBA led to significant histological improvements in liver tissue. The treatment reduced fibrotic changes while not significantly altering other pathological features such as steatosis or inflammatory cell infiltration .

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties of 3,4-AHBA derivatives, researchers synthesized various analogs and tested their efficacy against common bacterial pathogens. Results indicated that while some derivatives exhibited improved activity profiles compared to the parent compound, the structure-activity relationship remained complex with no clear correlation between structural modifications and antibacterial potency .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-amino-4-hydroxybenzoic acid hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves acid-catalyzed hydrolysis of protected intermediates (e.g., nitrile or ester derivatives) followed by HCl treatment to form the hydrochloride salt. Purity (>95%) is achieved via recrystallization in polar solvents like ethanol/water mixtures. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or elemental analysis . Storage in airtight, moisture-free containers at room temperature is critical to prevent hygroscopic degradation .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), carboxylic acid (δ ~12 ppm, broad), and amine/hydroxyl groups (exchangeable protons).

- IR Spectroscopy : Confirm O–H/N–H stretches (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C–C (1450–1600 cm⁻¹).

- X-ray Photoelectron Spectroscopy (XPS) : Validate elemental composition (C, N, O, Cl) and oxidation states .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (C₇H₈ClNO₃: C 44.34%, H 4.25%, N 7.38%, Cl 18.70%) .

Q. What storage conditions are optimal to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to minimize moisture absorption. Avoid prolonged exposure to oxygen, which may oxidize the amine or hydroxyl groups. For long-term stability, consider inert gas purging (argon/nitrogen) .

Advanced Research Questions

Q. How does this compound participate in copolymerization reactions, and what methods monitor its incorporation into polymer matrices?

- Methodological Answer : The amino and hydroxyl groups enable covalent incorporation into polymers (e.g., polyesters or polyamides). For electrochemical copolymerization, optimize monomer ratios and applied potential to enhance conductivity. Use FT-IR to track disappearance of –NH₂/–OH peaks and XPS to detect sulfur (if copolymerized with sulfonated monomers). Thermogravimetric analysis (TGA) assesses thermal stability post-polymerization .

Q. What discrepancies arise between theoretical and observed spectral data, and how are they resolved?

- Methodological Answer :

- Protonation States : In aqueous NMR, pH-dependent shifts may obscure –NH₃⁺ and –COOH signals. Use deuterated DMSO or controlled pH buffers.

- Tautomerism : The hydroxyl group may tautomerize, altering resonance patterns. Compare spectra across solvents (D₂O vs. DMSO-d₆) .

- Impurity Peaks : Trace byproducts (e.g., unreacted intermediates) require column chromatography or preparative HPLC for isolation and LC-MS identification .

Q. What role does this compound play in synthesizing lyotropic liquid crystal polymers, and how is molecular orientation characterized?

- Methodological Answer : As a rigid aromatic building block, it enhances polymer backbone linearity, promoting liquid crystalline behavior. Characterize orientation via:

- Polarized Optical Microscopy (POM) : Observe birefringence patterns in shear-aligned samples.

- X-ray Diffraction (XRD) : Measure d-spacings to confirm smectic/nematic phases.

- Rheology : Assess viscosity changes under shear to correlate molecular alignment with mechanical properties .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the melting point of this compound?

- Methodological Answer : Literature discrepancies (e.g., mp 208°C vs. >300°C) may arise from polymorphic forms or impurities. Perform:

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to pure phase transitions.

- Hot-Stage Microscopy : Visually monitor melting behavior to distinguish between decomposition and true melting .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and sealed goggles to avoid skin/eye contact (Risk Phrases: R36/37/38) .

- Ventilation : Use fume hoods during weighing to prevent inhalation of fine particles.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.